5-Ethyl-3-(furan-2-ylmethyl)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
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Overview
Description
5-ETHYL-3-(2-FURYLMETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is a complex organic compound that belongs to the class of oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-(2-FURYLMETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of furfural with ethyl acetoacetate, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts such as acids or bases, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity 5-ETHYL-3-(2-FURYLMETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE. The optimization of reaction conditions and the use of environmentally friendly solvents and reagents are also important considerations in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-3-(2-FURYLMETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
5-ETHYL-3-(2-FURYLMETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-ETHYL-3-(2-FURYLMETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls or disrupt essential metabolic processes. The compound’s structure allows it to bind to specific enzymes or receptors, leading to the modulation of biological activities.
Comparison with Similar Compounds
Similar Compounds
2(5H)-Furanone: Shares the furan ring structure and exhibits similar reactivity.
5-Hydroxy-2(5H)-furanone: Another furan derivative with comparable chemical properties.
Ethyl 3-(2-furyl)acrylate: Contains a furan ring and is used in similar synthetic applications.
Uniqueness
5-ETHYL-3-(2-FURYLMETHYL)-4-HYDROXY-4,5-DIMETHYL-1,3-OXAZOLAN-2-ONE is unique due to its combination of functional groups and its oxazolidinone ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
5-ethyl-3-(furan-2-ylmethyl)-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H17NO4/c1-4-11(2)12(3,15)13(10(14)17-11)8-9-6-5-7-16-9/h5-7,15H,4,8H2,1-3H3 |
InChI Key |
DKQKKPIIGYHBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CC2=CC=CO2)(C)O)C |
Origin of Product |
United States |
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